BenchChemオンラインストアへようこそ!

Lergotrile

prolactin inhibition ergot alkaloid pituitary cell assay

Lergotrile is a critical reference compound for SAR studies of ergoline dopamine agonists, defined by its 8β-acetonitrile (cyano) moiety. Its well‑characterized hepatotoxicity (DILI) and defined in vitro potency (prolactin inhibition RP=2.3 vs dopamine) differentiate it from bromocriptine/pergolide. Procure for metabolic activation, receptor profiling, or toxicology screening programs requiring a cyano‑ergoline comparator.

Molecular Formula C17H18ClN3
Molecular Weight 299.8 g/mol
CAS No. 36945-03-6
Cat. No. B1674762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLergotrile
CAS36945-03-6
SynonymsLergotrile;  79907;  LY 79907;  LY-79907;  LY79907; 
Molecular FormulaC17H18ClN3
Molecular Weight299.8 g/mol
Structural Identifiers
SMILESCN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N
InChIInChI=1S/C17H18ClN3/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14/h2-4,10,12,15,20H,5,7-9H2,1H3/t10-,12-,15-/m1/s1
InChIKeyJKAHWGPTNVUTNB-IXPVHAAZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lergotrile (CAS 36945-03-6): Chemical Profile and Procurement Context


Lergotrile (INN, USAN; also LY-79907) is an ergoline derivative that functions as a direct-acting dopamine receptor agonist [1]. Chemically, it is (8β)-2-chloro-6-methylergoline-8β-acetonitrile (molecular formula C17H18ClN3, molecular weight 299.80 g/mol) [2]. Lergotrile was originally developed by Eli Lilly and Company for the treatment of Parkinson's disease and hyperprolactinemic disorders but was withdrawn from clinical development due to hepatotoxicity concerns [1]. For scientific research and procurement purposes, lergotrile is of interest as a reference compound for comparative studies on the structure-activity relationships of ergoline dopamine agonists, particularly for investigating the pharmacological consequences of the cyano moiety and the molecular basis of ergoline-associated hepatic effects.

Lergotrile Differentiation: Why Ergoline Dopamine Agonists Are Not Interchangeable


Ergoline dopamine agonists—including lergotrile, bromocriptine, pergolide, and lisuride—share a common ergoline core structure but exhibit pronounced differences in receptor binding profiles, pharmacokinetic behavior, metabolic activation, and safety liabilities that preclude generic interchangeability in research settings. For instance, while both lergotrile and bromocriptine inhibit prolactin secretion and improve parkinsonian motor function, lergotrile demonstrates a distinct in vitro potency ranking for prolactin inhibition (relative to dopamine: lergotrile 2.3 versus bromocriptine 13) [1], a different receptor binding profile (higher H3-dopamine affinity than bromocriptine) [2], and a unique metabolic activation pathway generating the active metabolite 13-hydroxy-lergotrile [3]. Moreover, lergotrile is associated with a notably higher incidence of hepatotoxicity in clinical studies compared to bromocriptine and pergolide, a liability linked to the presence of its cyano moiety [4]. These biochemical and toxicological distinctions render lergotrile a critical reference compound for structure-activity relationship studies, rather than a clinically substitutable therapeutic agent.

Lergotrile vs. Bromocriptine, Pergolide, and Lisuride: Quantitative Differentiation Data for Research Selection


Prolactin Inhibition Potency: Lergotrile is 5.7-Fold Less Potent than Bromocriptine Relative to Dopamine

In a direct comparative study using continuously perfused columns of dispersed rat anterior pituitary cells, lergotrile was found to be substantially less potent than bromocriptine, lisuride, and pergolide in inhibiting prolactin secretion. The potency estimates of the ergot derivatives relative to that of dopamine (normalized to 1) were: lergotrile, 2.3; bromocriptine, 13; lisuride, 15; and pergolide, 23 [1].

prolactin inhibition ergot alkaloid pituitary cell assay

Dopamine Receptor Binding Profile: Lergotrile Exhibits Higher H3-Dopamine Affinity than Bromocriptine

In radioligand binding studies using bovine striatal membranes, lergotrile demonstrated a higher affinity for [3H]-dopamine binding sites than bromocriptine. In contrast, bromocriptine was more potent than lergotrile in competing for [3H]-haloperidol binding [1]. Both compounds were almost equipotent in competing for [3H]-apomorphine binding to rat striatal membranes [1]. These data indicate that lergotrile and bromocriptine exhibit distinct agonist/antagonist profiles at postsynaptic dopamine receptors.

dopamine receptor binding striatal membranes radioligand binding

Clinical Parkinson's Disease Efficacy: Comparable Motor Improvement to Bromocriptine but with Higher Discontinuation Rates

In a clinical review of 81 patients with Parkinson's disease who were secondary levodopa failures, 66 patients were treated with bromocriptine and 53 with lergotrile. Both drugs produced similar improvements in rigidity, tremor, bradykinesia, and gait disturbance [1]. Twenty-five patients (38%) improved at least one-stage on bromocriptine, compared to 21 patients (40%) on lergotrile [1]. However, lergotrile was discontinued in 33 of 53 patients (62%) due to adverse effects, with hepatotoxicity occurring in 11 patients (21%) [1]. In a separate head-to-head study of 24 patients with advanced PD, 13 of 24 (54%) improved on bromocriptine and 14 of 24 (58%) improved on lergotrile [2].

Parkinson's disease levodopa adjunct therapy motor symptoms

Metabolic Fate: Lergotrile Generates the Active Metabolite 13-Hydroxy-Lergotrile

Following oral administration of [14C]-lergotrile to human volunteers, lergotrile underwent extensive metabolism, with elimination primarily via feces (approximately 60% of the dose), urine (approximately 20%), and expired air as 14CO2 (approximately 7%) [1]. A major metabolite identified in feces was 13-hydroxy-lergotrile, accounting for up to 30% of the administered dose [1]. This metabolite has been shown to be a potent inhibitor of prolactin release in vitro [2], indicating that lergotrile's in vivo pharmacological activity may be partially mediated by its 13-hydroxylated metabolite.

drug metabolism 13-hydroxy-lergotrile pharmacokinetics

Hepatotoxicity: Lergotrile's Cyano Moiety Linked to Liver Injury Risk

Lergotrile was withdrawn from clinical development primarily due to hepatotoxicity, which occurred in approximately 21% (11/53) of Parkinson's disease patients in a clinical series [1]. Structure-activity relationship studies indicate that the cyano (-CN) moiety in the lergotrile molecule may be responsible for both its hyperglycemic action and its hepatotoxic potential [2]. The presence of a potentially reactive cyanide group could be causally related to the observed hepatocellular injury, with elevated serum ALT and AST activities noted in affected patients [3]. In contrast, bromocriptine and pergolide lack this cyano group and have not been associated with clinically significant hepatotoxicity at comparable rates.

hepatotoxicity cyano moiety liver injury

Lergotrile Exhibits Earlier Onset but Shorter Duration of Action than Bromocriptine in Humans

In a comparative clinical study of single oral doses in patients with acromegaly and hyperprolactinemia, lergotrile (2 mg) was found to have an earlier onset of action and a shorter duration of action compared to bromocriptine (2.5 mg) on growth hormone (GH) and prolactin (PRL) secretion [1]. In normal subjects, a 2 mg oral dose of lergotrile lowered basal PRL levels after 90 minutes and markedly impaired the PRL response to TRH (mean peak PRL 8.3 ± 1.1 μg/liter with lergotrile vs. control 66.6 ± 11.3 μg/liter) [1].

pharmacodynamics onset of action duration of action

Lergotrile Research and Industrial Application Scenarios Based on Differentiated Evidence


Reference Standard for Structure-Activity Relationship Studies of Ergoline Dopamine Agonists

Lergotrile serves as a critical reference compound in structure-activity relationship (SAR) studies of ergoline dopamine agonists, particularly for investigating the pharmacological and toxicological consequences of the 8β-acetonitrile (cyano) moiety. As demonstrated in Section 3, the presence of this cyano group distinguishes lergotrile from bromocriptine and pergolide and has been causally linked to both hyperglycemic effects [1] and hepatotoxicity [2]. Researchers seeking to understand how specific functional groups modulate receptor binding, in vivo efficacy, and safety profiles can use lergotrile as a comparative tool alongside structurally related ergolines lacking the cyano group.

Tool Compound for Investigating Dopamine Agonist-Induced Hepatotoxicity Mechanisms

Lergotrile's well-documented hepatotoxicity profile—occurring in approximately 21% of treated Parkinson's disease patients and leading to its withdrawal from clinical development [1]—makes it an invaluable tool compound for mechanistic studies of drug-induced liver injury (DILI). Unlike bromocriptine and pergolide, which are not associated with significant hepatotoxicity, lergotrile provides a defined model for studying ergoline-associated hepatic effects, including the role of reactive metabolite formation and mitochondrial dysfunction [2]. This is particularly relevant for toxicology screening programs evaluating new ergoline or dopamine agonist candidates.

In Vitro Prolactin Inhibition Assay Calibrator for Comparative Potency Studies

In continuously perfused rat pituitary cell assays, lergotrile exhibits a defined potency ranking relative to dopamine (relative potency factor = 2.3) and other ergolines (bromocriptine = 13, lisuride = 15, pergolide = 23) [1]. This quantitative differentiation enables researchers to use lergotrile as a calibrator or reference compound in in vitro prolactin secretion inhibition assays, providing a benchmark for assessing the potency of novel dopamine agonists or for standardizing assay conditions across different laboratories.

Pharmacokinetic Model Compound for Ergot Metabolism Studies Involving Active Metabolites

Lergotrile's metabolic fate has been characterized in detail, with the identification of 13-hydroxy-lergotrile as a major active metabolite accounting for up to 30% of the administered dose [1]. This contrasts with the more complex and less completely characterized metabolic profiles of other ergolines. Researchers studying drug metabolism, particularly the relationship between hepatic biotransformation and pharmacological activity, can employ lergotrile as a model substrate where the contribution of the active metabolite to overall effect can be systematically investigated and quantified.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lergotrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.